Cas no 1803759-48-9 (1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one)
1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one
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- Inchi: 1S/C10H10BrFO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5-6H2,1H3
- InChI Key: SVPWUONEUKAVTA-UHFFFAOYSA-N
- SMILES: BrC1C(CF)=CC=CC=1CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025163-250mg |
1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one |
1803759-48-9 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013025163-500mg |
1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one |
1803759-48-9 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013025163-1g |
1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one |
1803759-48-9 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one
Comprehensive Overview of 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS No. 1803759-48-9)
In the realm of organic chemistry, 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS No. 1803759-48-9) stands out as a compound of significant interest due to its unique structural features and potential applications. This compound, characterized by a brominated phenyl ring and a fluoromethyl substituent, has garnered attention in both academic and industrial research. Its molecular formula, C10H10BrFO, highlights its hybrid nature, combining halogenated and alkyl functionalities, which makes it a versatile intermediate in synthetic chemistry.
The 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one structure is particularly notable for its potential role in the development of pharmaceutical intermediates and agrochemicals. Researchers are increasingly exploring its utility in cross-coupling reactions, where the bromine atom serves as a reactive site for palladium-catalyzed transformations. Additionally, the presence of the fluoromethyl group introduces intriguing possibilities for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.
Recent trends in organic synthesis emphasize the importance of halogenated building blocks like 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one. With the growing demand for fluorine-containing compounds in medicinal chemistry, this compound aligns perfectly with the industry's focus on bioisosteres and targeted drug delivery systems. Its CAS No. 1803759-48-9 is frequently searched in databases by chemists seeking reliable synthetic precursors for complex molecules.
From a practical standpoint, the synthesis of 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one involves multi-step procedures, often starting from commercially available brominated aromatics. The incorporation of the fluoromethyl moiety typically requires careful handling of fluorinating agents, underscoring the need for expertise in organofluorine chemistry. This compound's stability under various conditions makes it suitable for storage and transportation, provided standard laboratory protocols are followed.
In the context of green chemistry, researchers are investigating eco-friendly routes to produce 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one, minimizing waste and hazardous byproducts. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing. The compound's potential applications in material science, such as in the synthesis of liquid crystals or polymeric materials, further broaden its relevance.
For those exploring structure-activity relationships (SAR), 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one offers a scaffold for derivatization, enabling the study of how halogen and fluorine substitutions influence biological activity. Its CAS No. 1803759-48-9 is often referenced in patents and scholarly articles, reflecting its growing importance in intellectual property related to specialty chemicals.
In summary, 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS No. 1803759-48-9) is a compound with multifaceted applications, bridging the gap between fundamental research and industrial innovation. Its unique combination of bromine and fluorine substituents positions it as a valuable tool for chemists aiming to develop next-generation functional materials and bioactive molecules.
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